REACTION_CXSMILES
|
[CH2:1]([CH2:5][C:6](=O)[CH3:7])[C:2]([CH3:4])=O.C1(C)C=CC=CC=1.[CH3:16][CH2:17][O:18][C:19]1[CH:20]=[CH:21][C:22]([NH2:25])=[CH:23][CH:24]=1>C(O)(=O)C>[CH3:7][C:6]1[N:25]([C:22]2[CH:23]=[CH:24][C:19]([O:18][CH2:17][CH3:16])=[CH:20][CH:21]=2)[C:2]([CH3:4])=[CH:1][CH:5]=1
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Name
|
|
Quantity
|
11.7 mL
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Type
|
reactant
|
Smiles
|
C(C(=O)C)CC(C)=O
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Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
12.9 mL
|
Type
|
reactant
|
Smiles
|
CCOC=1C=CC(=CC1)N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was heated
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Type
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TEMPERATURE
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Details
|
at reflux overnight
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
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Type
|
CUSTOM
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Details
|
purified by column chromatography on silica gel (15% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C(=CC1)C)C1=CC=C(C=C1)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |